N-(1-benzothiophen-5-ylmethyl)-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
Description
N-(1-benzothiophen-5-ylmethyl)-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex organic compound that features a benzothiophene moiety, which is a sulfur-containing heterocycle Benzothiophenes are known for their presence in various natural and synthetic compounds with significant biological activities
Properties
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-11-9-18(10-12(2)23(11,20)21)16(19)17-8-13-3-4-15-14(7-13)5-6-22-15/h3-7,11-12H,8-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMPNTMQYDCWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1(=O)=O)C)C(=O)NCC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzothiophen-5-ylmethyl)-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis of benzothiophene scaffolds. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C can yield benzothiophene derivatives . This method is advantageous due to its high yield and rapid reaction time.
Chemical Reactions Analysis
N-(1-benzothiophen-5-ylmethyl)-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, benzothiophene derivatives are explored for their potential as kinase inhibitors, which are crucial in cancer treatment . Additionally, these compounds have shown promise as serotonin receptor modulators, which can be used in the treatment of psychiatric disorders such as depression and anxiety . In the field of organic electronics, benzothiophenes are valued for their electronic properties and are used in the development of organic semiconductors .
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-ylmethyl)-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives can act as inhibitors of enzymes such as kinases, which play a role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and disrupting cellular processes that contribute to disease.
Comparison with Similar Compounds
N-(1-benzothiophen-5-ylmethyl)-2,6-dimethyl-1,1-dioxo-1,4-thiazinane-4-carboxamide can be compared with other benzothiophene derivatives such as Raloxifene, Zileuton, and Sertaconazole. These compounds share the benzothiophene core but differ in their functional groups and biological activities. For example, Raloxifene is a selective estrogen receptor modulator used in the treatment of osteoporosis, while Zileuton is a 5-lipoxygenase inhibitor used for asthma treatment . The unique structural features of this compound, such as the thiazinane ring, contribute to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
